(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid
CAS No.:
Cat. No.: VC13814228
Molecular Formula: C14H20BNO5
Molecular Weight: 293.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BNO5 |
|---|---|
| Molecular Weight | 293.13 g/mol |
| IUPAC Name | [4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyphenyl]boronic acid |
| Standard InChI | InChI=1S/C14H20BNO5/c1-14(2,3)21-13(17)16-8-12(9-16)20-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3 |
| Standard InChI Key | BCJCIGNGVASRQS-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)(O)O |
Introduction
Potential Applications
While specific applications of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid are not detailed in the available literature, compounds with similar structures are often used in pharmaceutical synthesis and materials science. The boronic acid moiety suggests its utility in forming carbon-carbon bonds via Suzuki-Miyaura coupling, which is crucial in synthesizing complex molecules.
Synthesis and Handling
The synthesis of such compounds typically involves the reaction of a phenyl halide with a boronic acid precursor in the presence of a palladium catalyst. The Boc-protected azetidine can be attached via an etherification reaction. Handling requires care due to the potential irritant properties of boronic acids and the sensitivity of the Boc group to acidic conditions.
Research Findings and Challenges
There is a lack of specific research findings on (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid in the available literature. Challenges in studying this compound may include its stability, reactivity, and the complexity of its synthesis. Further research would be needed to explore its full potential and applications.
Future Directions:
-
Investigate the synthesis and stability of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)phenyl)boronic acid.
-
Explore its applications in Suzuki-Miyaura coupling reactions.
-
Evaluate its potential in pharmaceutical synthesis or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume